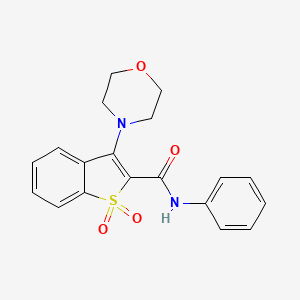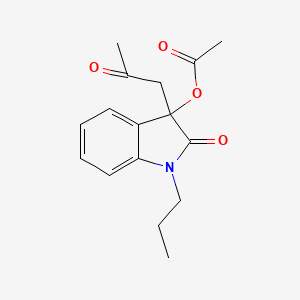![molecular formula C16H9ClF3NO2S B4898939 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in scientific research. It belongs to the class of benzothiophene derivatives and has been studied for its pharmacological properties. In
Applications De Recherche Scientifique
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammatory response and their inhibition may lead to a reduction in inflammation.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide exhibits anti-inflammatory and anti-cancer effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide. One possible direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential use as an anti-inflammatory and anti-cancer agent. Additionally, further studies may be conducted to improve its solubility and pharmacokinetics for better therapeutic outcomes.
Conclusion
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and has been studied for its potential use in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to improve its pharmacokinetics for better therapeutic outcomes.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide can be achieved through various methods. One of the commonly used methods involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 2-(trifluoromethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the desired compound.
Propriétés
IUPAC Name |
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3NO2S/c17-13-9-5-1-4-8-12(9)24-14(13)15(22)21-10-6-2-3-7-11(10)23-16(18,19)20/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCOXHFPCMWSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC=C3OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4898858.png)
![3-allyl-5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898860.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4898869.png)
![1-[4-(4-fluorophenoxy)butyl]piperidine](/img/structure/B4898885.png)
![4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine](/img/structure/B4898892.png)
![2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4898918.png)


![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4898954.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4898995.png)